2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine
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Overview
Description
2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine is a compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound belongs to the class of indole derivatives, which are significant in various biological and chemical applications due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring .
Scientific Research Applications
2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine include other indole derivatives such as:
Tryptamine: A naturally occurring monoamine alkaloid.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxy group and a nitro group on the indole ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
344301-98-0 |
---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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